Potassium fluorosulfate is an inorganic compound with the chemical formula . It is a white crystalline solid that is primarily used in various industrial applications. The compound features a fluorosulfate anion, which can be conceptualized as a hydrogen sulfate anion where the hydroxyl group has been replaced by a fluorine atom. This substitution imparts unique chemical properties to potassium fluorosulfate, making it distinct from other sulfate compounds.
While potassium fluorosulfate does not have significant biological applications, its fluoride component can exhibit toxicological effects. Fluoride ions are known to interfere with biological systems, leading to potential toxicity if ingested or absorbed through the skin. The compound is classified as hazardous and may cause severe health issues upon exposure, including respiratory distress and skin burns .
Potassium fluorosulfate can be synthesized through various methods:
These methods allow for the production of potassium fluorosulfate in varying purities suitable for different applications.
Potassium fluorosulfate serves several industrial purposes:
Studies on the interactions of potassium fluorosulfate focus on its reactivity with various materials and biological systems. Its strong reactivity with moisture leads to the formation of hydrofluoric acid, which poses risks during handling and storage. Furthermore, its interactions with silicate compounds can result in the corrosion of glass and other silica-based materials .
Potassium fluorosulfate shares similarities with several other fluorosulfates, each differing in composition and properties. Below is a comparison highlighting its uniqueness:
Potassium fluorosulfate is unique due to its specific applications in metal production and its role as a catalyst, distinguishing it from other similar compounds that may have different solubility or reactivity profiles.
Potassium fluorosulfate serves as a fundamental building block in the development of fluorosulfate-based covalent warheads that have revolutionized chemoproteomic profiling approaches [5] [8]. These warheads demonstrate remarkable selectivity for context-specific amino acid residues, particularly tyrosine and lysine, enabling researchers to map previously inaccessible protein targets across diverse biological systems [5] [18]. The sulfur(VI) fluoride exchange mechanism underlying fluorosulfate reactivity provides exceptional biocompatibility while maintaining sufficient reactivity for effective protein modification [8] [21].
Research has demonstrated that fluorosulfate-containing probes can successfully identify and characterize hundreds of protein targets through comprehensive chemoproteomic workflows [17] [18]. A particularly significant advancement involves the development of macrocyclic peptides containing fluorosulfate electrophiles, which have been systematically applied to identify novel protein interactions through mass spectrometry-based approaches [17]. These studies revealed that fluorosulfate electrophiles can be directed to react with specific protein targets while maintaining minimal off-target reactivity, a critical advantage for demanding chemoproteomic applications [17] [8].
The application of fluorosulfate warheads in DNA-encoded compound libraries has further expanded their utility in covalent drug discovery, enabling the identification of tyrosine-targeting covalent inhibitors for model enzymes including phosphoglycerate mutase 1, glutathione s-transferase 1, and dipeptidyl peptidase 3 [33]. This methodology exemplifies the potential utility of fluorosulfate chemistry in advancing covalent drug discovery beyond traditional approaches [33] [8].
Chemoproteomic Application | Target Proteins | Modification Type | Detection Method |
---|---|---|---|
Macrocyclic Fluorosulfate Probes | Translin, Proteasome Subunit Alpha Type-5 | Tyrosine Adducts | LC-MS/MS Analysis |
DNA-Encoded Libraries | Phosphoglycerate Mutase 1, GST1, DPP3 | Tyrosine Targeting | Mass Spectrometry |
Activity-Based Profiling | Kinase Families | Lysine Modification | Chemoproteomic Mapping |
The strategic targeting of non-catalytic residues represents a paradigm shift in enzyme inhibition strategies, with potassium fluorosulfate derivatives playing a crucial role in this emerging approach [9] [12]. Unlike traditional inhibitors that target catalytic residues, fluorosulfate-based compounds can selectively modify non-catalytic serine, tyrosine, and lysine residues within enzyme active sites, providing novel mechanisms for enzyme regulation [9] [10] [12].
Groundbreaking research on the mRNA decapping scavenger enzyme demonstrated the successful targeting of a non-catalytic serine residue using fluorosulfate-containing inhibitors [9] [12]. The study revealed that an aryl fluorosulfate probe with excellent chemical and metabolic stability could react selectively with Serine-394, a non-catalytic residue in the same active site previously targeted with sulfonyl fluoride electrophiles [9] [12]. Peptide mapping experiments confirmed the specificity of this interaction, establishing fluorosulfate electrophiles as suitable warheads for developing covalent inhibitor drugs targeting non-catalytic residues [9] [12].
Further investigations into the lipid kinase PI4KIIIβ demonstrated the versatility of fluorosulfate targeting, where both lysine and tyrosine residues within the same active site could be selectively modified depending on the specific fluorosulfate probe design [10]. This research highlighted the potential for developing dual covalent inhibitors that could address challenges associated with drug-resistant mutations by targeting multiple residues simultaneously [10]. The conserved lysine residue within the ATP binding site showed strong reversible interactions and slow onset times for covalent inhibition, resulting in excellent selectivity profiles for the lipid kinase target [10].
X-ray crystallography studies have provided detailed structural insights into fluorosulfate-protein interactions, revealing that distal tyrosine residues can be effectively targeted using fluorosulfate strategies [10] [16]. These structural data have proven invaluable for rational drug design approaches, enabling the development of structure-based covalent inhibitors with enhanced selectivity and potency [10] [23].
Potassium fluorosulfate has emerged as a critical component in the development of next-generation activity-based protein profiling tools that expand beyond traditional enzyme classes [14] [21]. These tools leverage the unique reactivity profile of fluorosulfate warheads to create probes capable of monitoring enzyme activity and protein function across diverse biological contexts [14] [17] [21].
The development of fluorosulfate-based activity-based probes has been particularly successful in kinase research, where sulfonyl fluoride and fluorosulfate warheads have been integrated into ATP analogues for selective kinase targeting [21]. One notable example involves the development of improved probes based on the promiscuous kinase inhibitor VX-680, which were used to compare the selectivity of conventional kinase inhibitors against collections of kinases in cell lysates [21]. These probes demonstrated the ability to selectively engage desired kinases while avoiding off-target interactions with numerous other kinases [21] [33].
The integration of fluorosulfate warheads into activity-based protein profiling workflows has enabled researchers to study proteins that were previously considered undruggable targets [14] [21]. Unlike traditional activity-based probes that rely primarily on cysteine modification, fluorosulfate-based tools can target tyrosine, lysine, histidine, serine, and threonine residues, significantly expanding the accessible proteome [8] [14]. This broader targeting capability has proven particularly valuable for studying enzyme classes that lack reactive cysteine residues in their active sites [8] [14].
Research into fluorosulfate-containing macrocycles has demonstrated the feasibility of rapid, on-resin synthesis methods for generating diverse libraries of covalent ligands suitable for activity-based protein profiling [17]. These synthetic approaches enable the efficient generation of probe libraries that can be directly screened using simple gel-based readouts before application to comprehensive proteomic analyses [17]. The modular synthesis approach produces libraries containing both electrophile and alkyne handles, facilitating downstream enrichment and identification workflows [17].
Probe Type | Target Enzyme Class | Reactive Residues | Application |
---|---|---|---|
Kinase-Targeted Probes | Src Kinases | Lysine | ATP Binding Site Modification |
Macrocyclic Fluorosulfates | Serine Hydrolases | Tyrosine, Lysine | General Proteomic Profiling |
Transthyretin Probes | Amyloidogenic Proteins | Lysine | Protein Stability Analysis |
Protease Probes | Serine Proteases | Serine, Tyrosine | Activity Monitoring |
The development of selective tyrosine labeling strategies using potassium fluorosulfate derivatives has opened new avenues for live-cell imaging applications, enabling researchers to monitor protein dynamics and interactions in real-time [20] [24] [26]. These approaches leverage the unique reactivity of fluorosulfate groups toward tyrosine residues under physiological conditions, providing tools for specific protein modification without requiring genetic manipulation [26] [27].
Fluorosulfate-L-tyrosine has been successfully genetically encoded into proteins in both Escherichia coli and mammalian cells, demonstrating remarkable biocompatibility and selective reactivity toward proximal lysine, histidine, and tyrosine residues through proximity-enabled sulfur(VI) fluoride exchange reactions [26] [28]. This genetically encoded system enables the formation of covalent intraprotein bridges and interprotein crosslinks directly in living cells, providing unprecedented opportunities for studying protein-protein interactions in their native cellular environment [26] [44].
Recent advances in fluorosulfate chemistry have led to the development of enrichable fluorosulfate-L-tyrosine variants that incorporate alkyne groups for enhanced detection and enrichment capabilities [44]. These enhanced systems enable copper-catalyzed azide-alkyne cycloaddition reactions for biotinylation and subsequent enrichment of crosslinked peptides, significantly improving the sensitivity of crosslinked peptide identification in complex biological samples [44]. The development of specialized software tools such as AixUaa has further enhanced the utility of these systems by enabling precise matching of crosslinked peptides and sites while accommodating both cleavable and non-cleavable crosslinking modes [44].
Photoredox catalysis approaches using water-soluble photocatalysts such as lumiflavin have demonstrated the ability to induce site-selective tyrosine bioconjugation even in the presence of multiple tyrosyl side chains [27] [29]. These methods enable the direct introduction of aldehyde moieties onto native proteins, facilitating rapid product diversification using established bioorthogonal functionalization protocols [27] [29]. The approach demonstrates exceptional selectivity, with single tyrosine sites being modified even in proteins containing multiple tyrosine residues [27] [29].
The stability and reactivity characteristics of fluorosulfate-based crosslinks have been thoroughly characterized, revealing that sulfamate bonds formed through crosslinking with histidine and lysine are mass spectrometry cleavable, while crosslinking bonds with tyrosine remain stable under analytical conditions [44] [45]. This differential stability enables sophisticated analytical strategies for mapping protein interaction networks with amino acid-specific resolution [44] [45].
Labeling Method | Target Residue | Cellular Compatibility | Detection Strategy |
---|---|---|---|
Genetically Encoded FSY | Tyrosine, Lysine, Histidine | E. coli, Mammalian Cells | Mass Spectrometry |
Enrichable eFSY | Tyrosine, Lysine, Histidine | E. coli, Mammalian Cells | Biotin Enrichment + MS |
Photoredox Catalysis | Tyrosine | Native Proteins | Fluorescence Detection |
meta-Fluorosulfate Tyrosine | Tyrosine, Lysine, Histidine | Various Protein Classes | Crosslinking Analysis |
Kinetic studies of fluorosulfate-mediated protein crosslinking have revealed that the reaction follows a two-step mechanism involving noncovalent binding followed by covalent bond formation [45] [46]. This mechanism results in nonlinear rate dependence on protein concentration and demonstrates that reaction rates consistently correlate with protein binding affinity and chemical reactivity of the functional groups [45] [46]. These findings provide essential guidance for optimizing fluorosulfate-based labeling strategies for specific biological applications [45] [46].
Corrosive